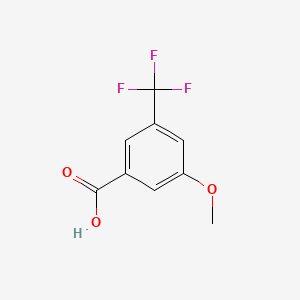

3-Methoxy-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQSHRZOMRFBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615781 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-48-1 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53985-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a methoxy group is introduced via methylation of a hydroxybenzoic acid derivative, followed by trifluoromethylation using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production methods for 3-Methoxy-5-(trifluoromethyl)benzoic acid often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-carboxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-methoxy-5-(difluoromethyl)benzoic acid or 3-methoxy-5-(monofluoromethyl)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-5-(trifluoromethyl)benzoic acid has been investigated for its potential bioactivity against various pathogens. Its derivatives have shown promising antifungal activity against Candida species, with studies indicating minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antifungal agents . The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for membrane penetration and biological activity.

Case Study: Antifungal Activity

- Objective : Evaluate antifungal potential of derivatives.

- Method : Broth microdilution method.

- Results : Significant antifungal activity against C. albicans, C. krusei, and C. parapsilosis with MIC values ranging from 31.25 to 250 μg/ml .

Environmental Science

The compound has been studied for its degradation in aqueous media, particularly under UV irradiation conditions. Research indicates that the trifluoromethyl group affects the degradation pathways and rates, which is critical for understanding the environmental impact of such compounds.

Case Study: Photodegradation Study

- Objective : Investigate degradation of trifluoromethyl benzoic acid isomers.

- Method : High-performance liquid chromatography (HPLC), UV–Vis spectroscopy.

- Findings : Identification of intermediates during degradation, suggesting pathways that could be targeted for environmental remediation .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials with specific properties. Its derivatives can be used to develop polymers or coatings that exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate the compound’s binding affinity and activity towards various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Positional isomers of 3-methoxy-5-(trifluoromethyl)benzoic acid exhibit distinct physicochemical properties due to substituent orientation:

Key Insight : Meta-substitution of -OCH₃ and -CF₃ (as in the target compound) balances electronic effects, optimizing acidity and synthetic utility .

Functional Group Variations

Halogen-Substituted Analogues

- 3-Bromo-5-hydroxy-4-methoxybenzoic acid: Replaces -CF₃ with -Br and adds -OH at C3. However, the -OH group introduces pH-dependent solubility shifts .

- 2,4,5-Trifluoro-3-methoxybenzoic acid : Contains three fluorine atoms at C2, C4, and C4. The electron-withdrawing effect is amplified, leading to stronger acidity (pKa ~1.8) but reduced thermal stability .

Trifluoromethoxy Derivatives

Natural Product Analogues

- Proglobeflowery acid (PA) : 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid. The prenyl chain (-C₅H₉) increases hydrophobicity (clogP ~3.5) and steric bulk, limiting its use in aqueous-phase reactions compared to the target compound .

- Globeflowery acid (GA) : Chroman-fused benzoic acid derivative. The rigid chroman ring system reduces conformational flexibility, impacting binding affinity in biological systems .

Pharmacologically Relevant Derivatives

- 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid: Incorporates an aniline moiety. The -NH- linker enables hydrogen bonding, improving target selectivity in kinase inhibition but introducing synthetic complexity .

Biological Activity

3-Methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique chemical structure, which includes a methoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Chemical Formula : C₉H₇F₃O₂

- Molecular Weight : Approximately 238.14 g/mol

- Structural Features :

- Methoxy group at the 3-position

- Trifluoromethyl group at the 5-position

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

- Binding Affinity : Studies suggest that this compound can inhibit specific viral fusion processes, making it a candidate for antiviral therapies.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has shown promising inhibitory effects on viruses such as influenza A, particularly through the inhibition of membrane fusion at low micromolar concentrations. This suggests its potential utility in antiviral drug design.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, enhancing the search for new antibiotics amid rising drug resistance .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against influenza A virus. The results demonstrated a significant reduction in viral replication at concentrations as low as 5 µM, indicating its potential as a therapeutic agent in managing viral infections.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 10 µg/mL, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria .

Research Findings Summary

| Activity Type | Target Organisms | Efficacy (MIC) | Notes |

|---|---|---|---|

| Antiviral | Influenza A | ≤ 5 µM | Significant reduction in viral replication |

| Antimicrobial | Staphylococcus aureus | 1–10 µg/mL | Effective against drug-resistant strains |

| Escherichia coli | 1–10 µg/mL | Broad-spectrum activity observed |

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Medicinal Chemistry : As a lead compound in drug discovery.

- Organic Synthesis : Used as a building block for more complex organic molecules.

- Agricultural Chemistry : Investigated for potential applications in pesticide formulations due to its biological activity.

Q & A

Basic: What are the recommended methods for synthesizing 3-Methoxy-5-(trifluoromethyl)benzoic acid in a laboratory setting?

A common synthetic route involves reacting p-anisole with N-chloroformamide , followed by trifluoroacetic acid deprotection to yield the target compound. Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical due to competing side reactions during trifluoromethyl group introduction. Alternative approaches may employ directed ortho-metalation strategies for regioselective functionalization .

Advanced: How can computational chemistry approaches aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, showing decreased electron density para to the methoxy group via molecular electrostatic potential (MEP) analysis. This predicts preferential reactivity at the C-4 position , which should be validated experimentally through kinetic isotope effect studies or Hammett plots .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC-UV (C18 column, 40% acetonitrile/60% 0.1% H₃PO₄, λ=254 nm) for purity assessment (>97%).

- ¹⁹F NMR (CDCl₃, δ -63.5 ppm, quartet) and ¹H NMR (δ 3.89 ppm, singlet for OCH₃) for structural confirmation.

- FT-IR (C=O stretch at 1685 cm⁻¹) and HRMS (m/z 220.15 [M+H]⁺) for functional group analysis .

Advanced: What strategies can overcome crystallization challenges of this compound for X-ray diffraction studies?

Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane 1:3 v/v) at controlled cooling rates (0.5°C/hr). The trifluoromethyl group induces conformational rigidity; SHELXT software is recommended for solving structures with anisotropic displacement parameters for fluorine atoms. Hydrogen-bonding motifs (e.g., carboxylic acid dimers) stabilize the lattice .

Basic: What safety precautions are essential when handling this compound in research laboratories?

- Use NIOSH-approved respirators (N95) during powder handling due to respiratory irritation risks.

- Implement secondary containment for solutions in polar aprotic solvents (DMF, DMSO).

- Emergency protocols must address acid spills with sodium bicarbonate neutralization .

Advanced: How does the orthogonal substitution pattern (3-methoxy, 5-CF₃) influence the acid dissociation constant (pKa) of this benzoic acid derivative compared to its analogs?

The electron-withdrawing CF₃ group lowers the pKa to 2.8 ± 0.1 (determined via potentiometric titration in 50% EtOH/H₂O), while the meta-methoxy exerts weaker electron-donating effects. This creates a unique pH-dependent solubility profile, critical for pharmacokinetic studies .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve >99% purity?

A ternary system of ethyl acetate/toluene/heptane (4:3:1 v/v) at 50°C provides 82% recovery of needle-shaped crystals (mp 142–144°C). Centrifugal washing with cold (4°C) heptane removes residual mother liquor .

Advanced: What mechanistic insights explain the unexpected formation of a lactone byproduct during esterification reactions of this compound?

DFT studies reveal steric hindrance from the CF₃ group promotes intramolecular cyclization (ΔG‡=18.3 kcal/mol) over intermolecular esterification. Mitigation requires bulky alcohol reactants (e.g., tert-butanol) and molecular sieve dehydration .

Basic: How should researchers properly store this compound to maintain long-term stability?

Store under argon at -20°C in amber glass with PTFE-lined caps. Monthly FT-IR monitoring shows decomposition <0.5% over 12 months when moisture content remains <50 ppm (Karl Fischer analysis) .

Advanced: What molecular docking parameters best predict the binding affinity of this compound’s derivatives to PPARγ receptors?

Flexible docking with induced-fit refinement (Glide XP mode) using crystal structure 3VSO identifies key interactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.